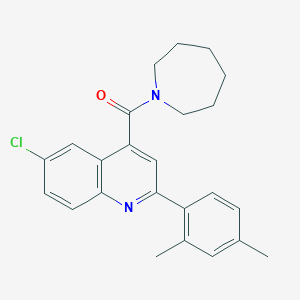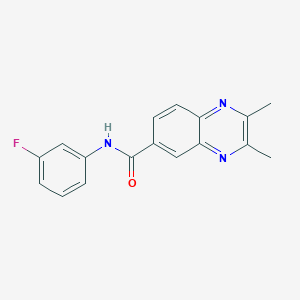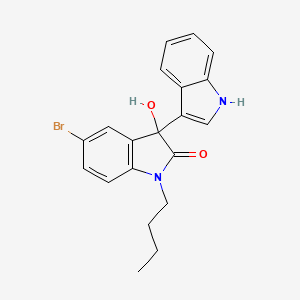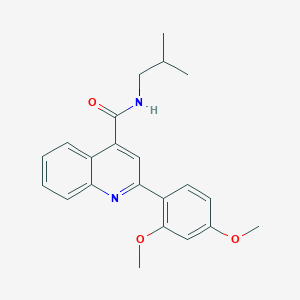![molecular formula C14H15NO3 B14951430 1'-(2-methylprop-2-enyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B14951430.png)
1'-(2-methylprop-2-enyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(2-METHYLPROP-2-EN-1-YL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is a complex organic compound characterized by its unique spiro structure, which includes a dioxolane ring fused to an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-METHYLPROP-2-EN-1-YL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization with a suitable dioxolane precursor. This step often requires the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the spiro linkage.
Introduction of the 2-Methylprop-2-en-1-yl Group: The final step involves the alkylation of the spiro compound with 2-methylprop-2-en-1-yl bromide in the presence of a base, such as potassium carbonate, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1’-(2-METHYLPROP-2-EN-1-YL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxyls.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the dioxolane ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Alkylated or acylated derivatives at the indole nitrogen or dioxolane ring.
Applications De Recherche Scientifique
1’-(2-METHYLPROP-2-EN-1-YL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Materials Science: Its spiro structure can impart desirable properties to polymers or other materials, making it useful in the development of advanced materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving indole derivatives.
Mécanisme D'action
The mechanism of action of 1’-(2-METHYLPROP-2-EN-1-YL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the dioxolane ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Methylprop-2-en-1-yl)naphthalene: Shares the 2-methylprop-2-en-1-yl group but lacks the spiro and indole structures.
2-Methyl-2-propen-1-ol: Contains the 2-methylprop-2-en-1-yl group but is a simpler alcohol without the spiro or indole components.
(2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: Similar in having the 2-methylprop-2-en-1-yl group but differs in the core structure.
Uniqueness: 1’-(2-METHYLPROP-2-EN-1-YL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is unique due to its spiro linkage, which imparts rigidity and a distinct three-dimensional shape. This structural feature can enhance its binding affinity and specificity for biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H15NO3 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
1'-(2-methylprop-2-enyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C14H15NO3/c1-10(2)9-15-12-6-4-3-5-11(12)14(13(15)16)17-7-8-18-14/h3-6H,1,7-9H2,2H3 |
Clé InChI |
DUVZYINUTLCLMG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CN1C2=CC=CC=C2C3(C1=O)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14951347.png)
![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14951356.png)
![4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B14951360.png)
![O-{3-[(4-bromophenyl)carbamoyl]phenyl} phenylcarbamothioate](/img/structure/B14951372.png)

![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B14951387.png)
![propan-2-yl 4-cyano-3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B14951388.png)
![N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B14951398.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14951413.png)

![N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B14951422.png)
![1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B14951437.png)


